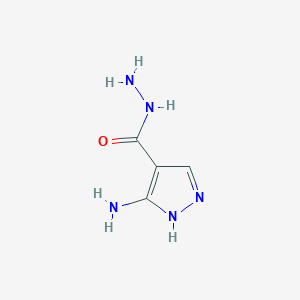
5-amino-1H-pyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1H-pyrazole-4-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 5-position and a carbohydrazide group at the 4-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. A novel, facile, one-pot, multicomponent protocol has been developed using alumina–silica-supported manganese dioxide as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high efficiency, ranging from 86% to 96%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach using recyclable catalysts and green solvents is promising for scalable production. The use of environmentally benign methods aligns with industrial sustainability goals .
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino or carbohydrazide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-amino-1H-pyrazole-4-carbohydrazide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 5-amino-1H-pyrazole-4-carbohydrazide involves its interaction with various molecular targets. For instance, it can inhibit enzymes like p38 kinase and act as a ligand for cannabinoid receptors (hCB1 and hCB2). These interactions lead to the modulation of signaling pathways involved in inflammation, cancer progression, and microbial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
- 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carbohydrazide
- 3,5-diamino-1H-pyrazole-4-carbohydrazide
Uniqueness
5-amino-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity profiles. Compared to similar compounds, it exhibits a broader range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-amino-1H-pyrazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-3)4(10)8-6/h1H,6H2,(H,8,10)(H3,5,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBCBLRIXKWCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(=O)NN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
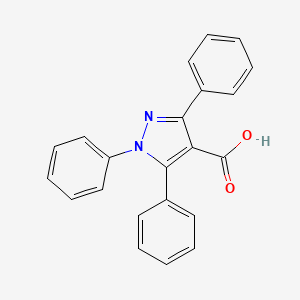
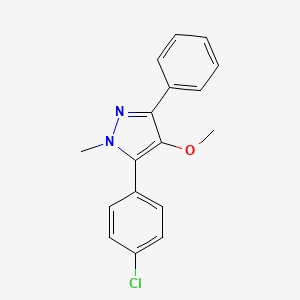

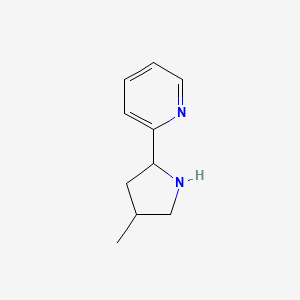
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)


![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
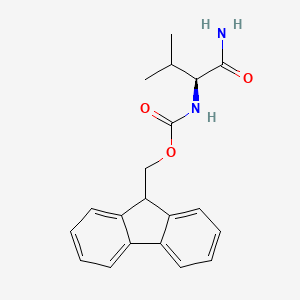
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)


![3,7-Dimethylpyrazolo[4,3-e][1,3,4]oxadiazine](/img/structure/B15209529.png)
